molecular formula C21H20ClN3O B11366938 3-(3-Chlorophenyl)-1-(4-ethylbenzyl)-1-pyridin-2-ylurea

3-(3-Chlorophenyl)-1-(4-ethylbenzyl)-1-pyridin-2-ylurea

Cat. No.: B11366938
M. Wt: 365.9 g/mol
InChI Key: YQQVSQXLJQGJJG-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-[(4-ethylphenyl)methyl]-1-(pyridin-2-yl)urea is a complex organic compound that features a urea linkage connecting three distinct aromatic groups: a chlorophenyl group, an ethylphenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-[(4-ethylphenyl)methyl]-1-(pyridin-2-yl)urea typically involves the following steps:

    Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine. In this case, the isocyanate derivative of the pyridinyl group reacts with the amine derivative of the chlorophenyl group.

    Substitution Reactions: The ethyl group is introduced via a substitution reaction, where an ethylating agent reacts with the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-[(4-ethylphenyl)methyl]-1-(pyridin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3-Chlorophenyl)-1-[(4-ethylphenyl)methyl]-1-(pyridin-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-[(4-ethylphenyl)methyl]-1-(pyridin-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-oxiranyl(phenyl)methanone: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.

    2-Methoxyphenyl isocyanate: This compound features an isocyanate group and is used in similar synthetic applications.

Uniqueness

3-(3-Chlorophenyl)-1-[(4-ethylphenyl)methyl]-1-(pyridin-2-yl)urea is unique due to its combination of three distinct aromatic groups connected by a urea linkage. This structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C21H20ClN3O

Molecular Weight

365.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[(4-ethylphenyl)methyl]-1-pyridin-2-ylurea

InChI

InChI=1S/C21H20ClN3O/c1-2-16-9-11-17(12-10-16)15-25(20-8-3-4-13-23-20)21(26)24-19-7-5-6-18(22)14-19/h3-14H,2,15H2,1H3,(H,24,26)

InChI Key

YQQVSQXLJQGJJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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